![molecular formula C11H7BrN2O B2939414 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole CAS No. 666822-10-2](/img/structure/B2939414.png)
3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole
Overview
Description
“3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole” is a compound that contains a pyrazole group attached to a benzofuran ring. The benzofuran ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and oxygen . The bromo group indicates the presence of a bromine atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .
Scientific Research Applications
Synthesis and Characterization
- Various derivatives of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole have been synthesized and characterized. For example, (Idrees et al., 2020) reported the synthesis of compounds integrating quinoline, pyrazole, and benzofuran moieties with antimicrobial activity. Another study by (Idrees et al., 2019) synthesized derivatives integrated with triazolo-thiadiazoles, showing promising antimicrobial activities.
Antimicrobial Activity
- Numerous studies have focused on the antimicrobial properties of these compounds. For instance, (Kenchappa & Bodke, 2020) examined their analgesic and anti-inflammatory activities. Similarly, (Nasareb & Siddiqui, 2016) synthesized carbohydrazone derivatives demonstrating antibacterial effects.
Antioxidant and Antitumor Activities
- The antioxidant and antimicrobial potential of these compounds were explored by (Rangaswamy et al., 2017). Additionally, (El-Zahar et al., 2011) reported on their synthesis for antitumor applications and molecular docking studies.
Biological Activities and Applications
- Various studies have synthesized and evaluated these compounds for their biological activities. For example, (Abdel-Wahab et al., 2009) and (Abdel-Aziem et al., 2021) focused on their antimicrobial properties.
Synthesis Techniques and Molecular Studies
- Innovative synthesis techniques and molecular studies of these compounds were conducted by researchers such as (Siddiqui et al., 2013) and (Quiroga et al., 2007).
Advanced Applications
- The compounds' potential in advanced applications such as nonlinear optics and coupling reactions were investigated by (Chandrakantha et al., 2013) and (Dawood et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, are known to have diverse pharmacological properties and can target a wide range of biological activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been shown to exhibit antimicrobial and antioxidant activities . The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSFIZUERTPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320199 | |
Record name | 5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
666822-10-2 | |
Record name | 5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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